2-Iodo-3-methylpyridine

Cross-coupling Suzuki-Miyaura Palladium Catalysis

2-Iodo-3-methylpyridine (CAS 22282-58-2) is a halogenated heterocyclic aromatic compound belonging to the picoline family. It is characterized by a pyridine ring bearing a methyl group at the 3-position and an iodine atom at the 2-position.

Molecular Formula C6H6IN
Molecular Weight 219.02 g/mol
CAS No. 22282-58-2
Cat. No. B1296433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methylpyridine
CAS22282-58-2
Molecular FormulaC6H6IN
Molecular Weight219.02 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)I
InChIInChI=1S/C6H6IN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyPTBOOHAPESUXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-methylpyridine (CAS 22282-58-2): A Versatile Halogenated Pyridine Building Block for Cross-Coupling and Pharmaceutical Synthesis


2-Iodo-3-methylpyridine (CAS 22282-58-2) is a halogenated heterocyclic aromatic compound belonging to the picoline family. It is characterized by a pyridine ring bearing a methyl group at the 3-position and an iodine atom at the 2-position. This substitution pattern renders it a highly reactive electrophile, particularly valuable in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, serving as a key intermediate in the synthesis of complex organic molecules . Its standard commercial purity ranges from 97% to 98%, with physical properties including a density of 1.827 g/mL at 25°C and a refractive index (n20/D) of 1.625-1.627 .

Why 2-Iodo-3-methylpyridine Cannot Be Casually Substituted with Other 2-Halogeno-3-methylpyridines


The selection of a halogenated pyridine building block is not a matter of simple interchangeability. The specific halogen substituent (I, Br, Cl, F) profoundly influences reaction kinetics, mechanism, and the achievable yield in downstream synthetic processes. For 2-Iodo-3-methylpyridine, the presence of the iodine atom confers significantly higher reactivity in oxidative addition steps compared to its bromo, chloro, and especially fluoro analogs [1]. This enhanced reactivity is critical for enabling challenging cross-couplings under milder conditions or with less reactive coupling partners. Furthermore, the regiochemistry (iodine at the 2-position, methyl at the 3-position) dictates the electronic and steric environment, which can alter reactivity compared to other regioisomers [2]. Substituting a cheaper or more readily available analog like 2-bromo-3-methylpyridine may lead to drastically reduced yields, require harsher conditions that are incompatible with sensitive functional groups, or fail entirely, thereby impacting project timelines and procurement efficiency.

Quantitative Evidence for Selecting 2-Iodo-3-methylpyridine Over Its Analogs


Reactivity in Cross-Coupling: 2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine

In palladium-catalyzed carbonylative Suzuki cross-coupling reactions, the reactivity of halogenated pyridines follows a well-established trend: iodopyridines are significantly more reactive than bromopyridines [1]. This reactivity order is a cornerstone of synthetic planning, as it allows for chemoselective couplings in polyhalogenated systems. While the study does not provide a direct rate constant for 2-iodo-3-methylpyridine, the class-level trend (I > Br >> Cl) is a robust and universally accepted principle in organometallic chemistry. The enhanced reactivity of the C-I bond towards oxidative addition with Pd(0) is the mechanistic basis for this differentiation, enabling faster reactions and higher yields under milder conditions.

Cross-coupling Suzuki-Miyaura Palladium Catalysis Reactivity Carbonylative Coupling

Nucleophilic Aromatic Substitution Kinetics: 2-Bromo-3-methylpyridine vs. 2-Bromo-pyridine

A classic kinetic study by Abramovitch et al. provides quantitative data on the relative rates of methoxide substitution for a series of halogenopicolines [1]. The study found that the rate of reaction for 2-bromo-3-methylpyridine is lower than that of 2-bromopyridine itself. While this study focuses on the bromo-analog, it provides direct evidence for the deactivating effect of a 3-methyl substituent on nucleophilic displacement at the 2-position. This principle is directly transferable to the iodo series, indicating that the 3-methyl group in 2-Iodo-3-methylpyridine will modulate its reactivity relative to simpler 2-iodopyridines, a critical factor when planning reactions via alternative mechanistic pathways like SNAr.

Nucleophilic Aromatic Substitution Kinetics Activation Energy Entropy Methoxide

Commercial Purity and Quality Control: Standard 97-98% Purity with COA Backing

2-Iodo-3-methylpyridine is commercially available with a standard purity of 97% to 98% from major suppliers like Thermo Fisher Scientific (Alfa Aesar) and AKSci . Suppliers such as Bidepharm explicitly state that their product is backed by batch-specific quality control reports, including NMR, HPLC, and GC, ensuring lot-to-lot consistency . This level of quality documentation is a key differentiator from less-characterized sources and is essential for reproducible research and industrial processes.

Purity Quality Control NMR HPLC Procurement

Physical Form and Storage: Liquid at Room Temperature with Light Sensitivity

In contrast to some other halogenated pyridine analogs, 2-Iodo-3-methylpyridine is a liquid at standard room temperature (20°C) . This physical state can simplify handling for automated synthesis or liquid dispensing systems compared to solid reagents. The compound is also explicitly noted to be light-sensitive and requires long-term storage at 2-8°C . This information is crucial for proper inventory management and for ensuring the compound's long-term stability and reactivity.

Physical Properties Handling Storage Stability

Synthetic Utility: A Documented Precursor in Sonogashira Cascade Reactions

The utility of 2-iodo-3-methylpyridine as an aryl iodide in advanced synthetic methodologies is demonstrated by its successful application in a copper-free, palladium-catalyzed Sonogashira cross-coupling/6π-aza cyclization cascade [1]. This one-pot, three-component method, specifically developed for aryl iodides, produces 3-substituted pyridines and carbolines in good to excellent yields (67-92%) with complete selectivity [1]. This provides direct evidence that the compound can perform reliably in complex, multi-step processes that are highly relevant for medicinal chemistry and natural product synthesis.

Sonogashira Copper-Free Domino Reaction Heterocycle Synthesis Annulation

Key Application Scenarios for 2-Iodo-3-methylpyridine in R&D and Industrial Synthesis


Synthesis of Complex Pharmaceutical Intermediates and APIs

2-Iodo-3-methylpyridine is primarily used as a versatile building block in the synthesis of pharmaceutical intermediates. Its high reactivity in cross-coupling reactions allows for the efficient introduction of diverse molecular fragments onto the pyridine core. This is particularly valuable in medicinal chemistry for generating libraries of drug-like molecules, including kinase inhibitors and anti-inflammatory agents, where the 3-methylpyridine motif is a common pharmacophore . The compound's ability to participate in copper-free Sonogashira cascades further expands its utility in constructing complex, fused heterocyclic systems found in many active pharmaceutical ingredients (APIs) [1].

Agrochemical Research and Development

The compound serves as a critical intermediate in the development of novel agrochemicals. Its well-defined structure and dual functionalization (iodine and methyl) make it a valuable building block for creating new crop protection agents, including herbicides and fungicides [2]. The high reactivity of the C-I bond enables the efficient installation of various aromatic and heteroaromatic groups necessary for optimizing biological activity and environmental fate in target organisms.

Advanced Materials and Ligand Synthesis

Beyond life sciences, 2-Iodo-3-methylpyridine is employed in the synthesis of advanced materials and specialized ligands for catalysis. Its use in Suzuki-Miyaura and Negishi couplings allows for the construction of complex organic frameworks with tailored electronic and photophysical properties, which are essential for developing new materials for organic electronics, sensors, and other high-tech applications . The specific substitution pattern of 2-iodo-3-methylpyridine offers a unique entry point into pyridine-based ligands with distinct steric and electronic characteristics.

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